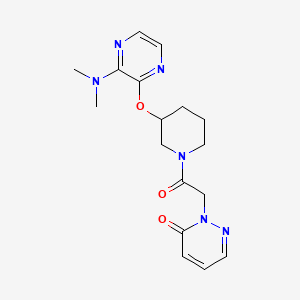

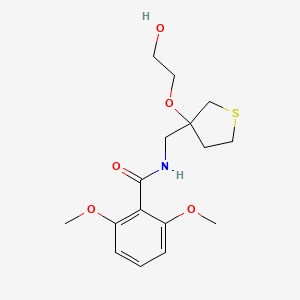

![molecular formula C20H19N3O3S3 B2756528 Benzyl 2-[[5-[(2-benzylsulfanylacetyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate CAS No. 476466-07-6](/img/structure/B2756528.png)

Benzyl 2-[[5-[(2-benzylsulfanylacetyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of a new series of S-substituted acetamides derivatives of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol were synthesized and evaluated for enzyme inhibition study along with cytotoxic behavior . Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate was converted to corresponding acid hydrazide by hydrazine hydrate in ethanol . The reflux of acid hydrazide with carbon disulfide resulted to 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol . Different electrophiles were synthesized by the reaction of respective anilines (one in each reaction) and 2-bromoacetylbromide in an aqueous medium .Molecular Structure Analysis

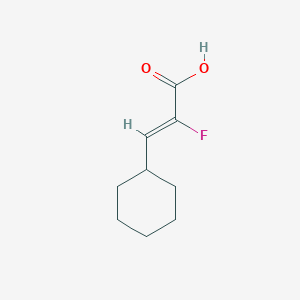

The molecular formula of “Benzyl 2-[[5-[(2-benzylsulfanylacetyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate” is C20H19N3O3S3 . It has an average mass of 445.578 Da and a monoisotopic mass of 445.058838 Da .Chemical Reactions Analysis

The targeted bi-heterocyclic compounds were synthesized by stirring nucleophilic 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol with different acetamides electrophiles (one after another), in DMF using LiH as base and activator . The proposed structures of newly synthesized compounds were deduced by spectroscopic techniques such as 1H NMR, 13C NMR, EI MS and elemental analysis .Applications De Recherche Scientifique

Anti-Inflammatory and Analgesic Properties

The compound’s structure suggests potential anti-inflammatory and analgesic properties. Researchers have explored its effects on pain relief and inflammation inhibition. Specifically, studies have investigated its interaction with cyclooxygenase 2 (COX-2) receptors, aiming to enhance selectivity over COX-2. Computational tools predict favorable pharmacokinetics and toxicological properties, while in-vivo tests demonstrate anti-nociceptive activity .

Antidiabetic Activity

Another area of interest is the compound’s potential antidiabetic effects. Researchers have synthesized related derivatives, including 2-methyl/benzylthio pyrimidines. These compounds were evaluated for their antidiabetic activity, and some analogues exhibited promising results. Further investigations could explore their mechanisms of action and potential clinical applications .

Anticancer Properties

Certain benzyl derivatives have demonstrated anticancer activity. For instance, the p-chlorobenzylamino derivative and p-chloro/p-methoxyphenethylamino analogues inhibited the growth of U-937 and SK-MEL-1 cancer cell lines. Understanding their mode of action and optimizing their efficacy could lead to novel cancer therapies .

Mécanisme D'action

Propriétés

IUPAC Name |

benzyl 2-[[5-[(2-benzylsulfanylacetyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3S3/c24-17(13-27-12-16-9-5-2-6-10-16)21-19-22-23-20(29-19)28-14-18(25)26-11-15-7-3-1-4-8-15/h1-10H,11-14H2,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQGJSPAFWCXLRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CSC2=NN=C(S2)NC(=O)CSCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-[[5-[(2-benzylsulfanylacetyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-methylpropanamide](/img/structure/B2756448.png)

![5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2756450.png)

![5-Chloro-2,2-difluoro-[1,3]dioxolo[4,5-b]pyridine](/img/structure/B2756452.png)

![3-[(2-Amino-3-methylsulfanylpropanoyl)-methylamino]propanoic acid;hydrochloride](/img/structure/B2756453.png)

![N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2756462.png)